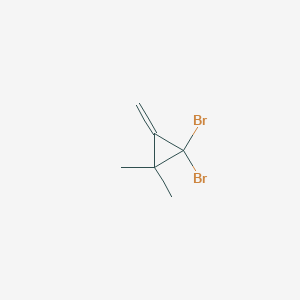
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Analyse Des Réactions Chimiques
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Research: It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:
1,3-Dibromo-2,2-dimethylpropane: Another dibromoalkane with similar reactivity but different structural properties.
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane: A cyclopropane derivative with a methoxy group instead of a methylidene group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
5239-69-0 |
|---|---|
Formule moléculaire |
C6H8Br2 |
Poids moléculaire |
239.94 g/mol |
Nom IUPAC |
1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3 |
Clé InChI |
DFRBSKJLWDUQGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)C1(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


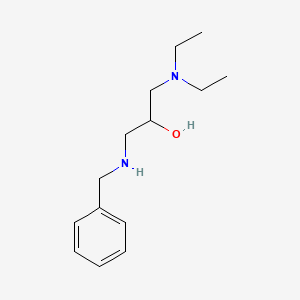
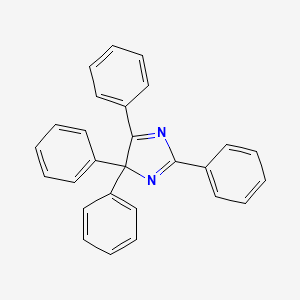

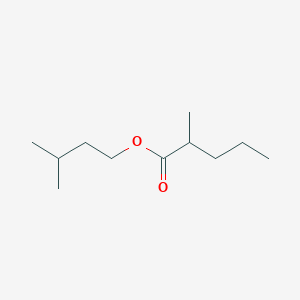

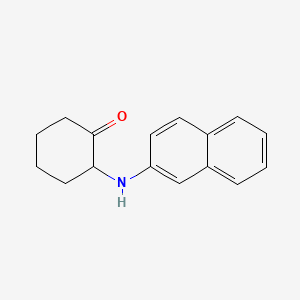

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
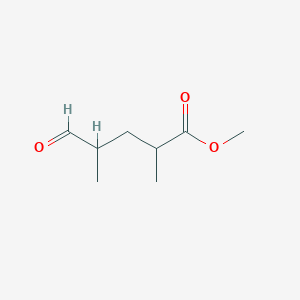
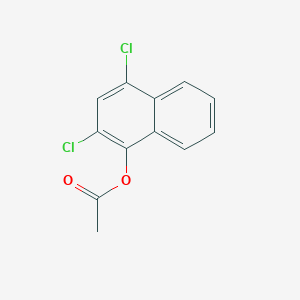
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)

